Ilicicolin F

Overview

Description

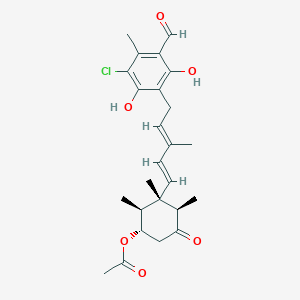

Ilicicolin F is a fungal secondary metabolite belonging to the ascochlorin/ilicicolin family, characterized by a chlorinated orsellinic aldehyde moiety and a sesquiterpene-derived decalin system. It was first isolated from Stilbella fimetaria and shares structural homology with other ilicicolins (e.g., ilicicolin H) and ascochlorin analogues . Its molecular formula is C25H31ClO6 (m/z 463.1882), distinguishing it from other family members through specific hydroxylation and chlorination patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ilicicolin F is typically isolated from the fermentation broth of Verticillium hemipterigenum. The compound can be extracted using organic solvents such as methanol, chloroform, and ethyl acetate . The product is then purified using chromatographic techniques to achieve a high degree of purity.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Verticillium hemipterigenum under controlled conditions. The fermentation broth is subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Ilicicolin F undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ilicicolin F is a complex organic compound belonging to the ilicicolin family, known for its antifungal properties. It has a molecular formula of C25H31ClO6 and a molecular weight of 463.0 g/mol. this compound's structure includes a chlorinated aromatic ring and multiple hydroxyl groups, influencing its biological activity and solubility in organic solvents like dichloromethane.

Scientific Research Applications

This compound has diverse applications in scientific research, spanning medical mycology, neurobiology, and biochemistry.

Antifungal Applications

This compound exhibits potent antifungal activity, inhibiting the yeast cytochrome bc1 complex at the Qn site, which disrupts electron transport and leads to cell death. However, its effectiveness in vivo is limited due to its strong binding affinity to plasma proteins. this compound's antifungal spectrum is comparable to drugs like caspofungin, amphotericin B, and fluconazole . It inhibits Candida species, Aspergillus fumigatus, and Cryptococcus species .

- Mechanism of Action this compound inhibits the cytochrome bc1 complex in yeast, disrupting electron transport. It also displays a non-linear inhibition effect on cytochrome b reduction.

- Antifungal Spectrum this compound has shown activity against C. albicans with MIC values ranging from 0.04 to 0.31 μg/mL . It also inhibits Cryptococcus species with MIC values of 0.1–1.56 μg/mL and A. fumigatus with a MIC of 0.08 μg/mL .

- In vivo Efficacy In murine models of disseminated C. albicans infection, oral administration of this compound at 50 mg/kg resulted in a significant reduction in kidney burden . It also showed activity in a mouse model of disseminated Cryptococcus neoformans infection, reducing spleen burden .

Neurobiology Applications

This compound demonstrates moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial in nerve function.

Biochemistry Applications

This compound has moderate inhibitory activity towards β-glucuronidase and exhibits a wide range of inhibitory effects on FPTase activity.

Synthesis and Production

This compound can be synthesized through total synthesis and biotransformation techniques. Total synthesis involves constructing the compound from simpler precursors through multiple reaction steps, while biotransformation uses microbial or enzymatic processes to modify existing compounds into this compound.

Potential in Pharmaceuticals

This compound holds promise in pharmaceutical applications, particularly in antifungal treatments. Its ability to inhibit fungal growth makes it a candidate for developing new antifungal agents, which could address resistance issues associated with existing treatments. The unique chemical structure of this compound may lead to the discovery of novel therapeutic pathways for managing fungal infections.

Mechanism of Action

Ilicicolin F exerts its effects by inhibiting mitochondrial respiration. It blocks the oxidation-reduction of cytochrome b through center N of the cytochrome bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. The compound also exhibits antiviral activity by inhibiting the replication of certain viruses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ilicicolin F vs. Ascochlorin Analogues

This compound shares a conserved sesquiterpene chain with ascochlorin but differs in its substitution pattern. Key distinctions include:

- 5-Chloroorcylaldehyde moiety: Unique to this compound, this group replaces the benzoquinone ring found in derivatives like fimetarin A .

- Hydroxylation : this compound lacks the 4′-keto or 4′-formyl modifications seen in ascochlorin N-acetylglucosamine (19) and 4′-ketoascochlorin (20) .

This compound vs. Ilicicolin H and Derivatives

Ilicicolin H is the most studied compound in this family, with a pyridone ring and decalin system. Key differences include:

- Core Structure : Ilicicolin H contains a pyridone ring critical for binding the fungal cytochrome bc1 complex, while this compound lacks this feature .

- Antifungal Activity : Ilicicolin H exhibits sub-μg/mL MICs against Candida spp. and Cryptococcus spp., whereas this compound’s activity is less characterized .

Mechanistic Insights

Biological Activity

Ilicicolin F is a bioactive compound derived from the fungal genus Fusarium. It has garnered attention due to its diverse biological activities, particularly its antifungal and cytotoxic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is classified as a polyketide and is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The formal name of this compound is 3-[(2E,4E)-5-[(1S,2S,3S,6R)-3-(acetyloxy)-1,2,6-trimethyl-5-oxocyclohexyl]-3-methyl-2,4-pentadien-1-yl] .

Antifungal Activity

This compound exhibits potent antifungal activity against several pathogenic fungi. The minimum inhibitory concentrations (MICs) against Aspergillus fumigatus and Candida albicans are reported to be between 1.66-3.33 µg/ml and 6.66-13.33 µg/ml respectively . This indicates a strong potential for this compound as an antifungal agent.

Comparative Antifungal Efficacy

| Pathogen | MIC (µg/ml) |

|---|---|

| Aspergillus fumigatus | 1.66 - 3.33 |

| Candida albicans | 6.66 - 13.33 |

This compound acts by inhibiting critical enzymes involved in the respiratory chain of fungi. Specifically, it inhibits the alternative oxidase (AOX) in Trypanosoma vivax, with an IC50 value of 0.43 µM . Additionally, it targets the ubiquinol oxidase cytochrome bo in Escherichia coli, demonstrating an IC50 of 0.37 µM, while showing significantly less activity against cytochrome bd (IC50 = 85 µM) .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in human cancer cell lines. It exhibits a remarkable cytotoxicity against HeLa cells with an effective concentration (EC50) of only 0.003 µg/ml . This high level of potency suggests that this compound could be further explored as a potential anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in both antifungal and anticancer therapies:

- Antifungal Applications : Research has demonstrated that this compound can effectively inhibit fungal growth in vitro, suggesting its utility in treating fungal infections resistant to conventional therapies.

- Cytotoxicity in Cancer Cells : A study indicated that this compound's potent cytotoxicity could be leveraged in cancer treatment strategies, particularly for cervical cancer cells .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound disrupts mitochondrial functions in target cells, leading to apoptosis in cancer cells and inhibition of fungal respiration .

Q & A

Basic Research Questions

Q. What methods are used to isolate and structurally characterize Ilicicolin F from fungal sources?

this compound is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and HPLC. Structural elucidation relies on nuclear magnetic resonance (NMR) (1H, 13C) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas and stereochemistry. For example, compound W1-1 (Ilicicolin A) was identified by matching NMR data with literature values . Purity is validated via melting points and UV spectroscopy .

Q. How is the antifungal activity of this compound assessed in laboratory settings?

Antifungal activity is evaluated using broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target fungi (e.g., Saccharomyces cerevisiae). Activity is correlated with inhibition of the cytochrome Bc1 complex, a key component of the mitochondrial electron transport chain. Comparative studies with analogs like Ilicicolin H and K are conducted to establish structure-activity relationships (SARs) .

Q. What analytical techniques validate the identity of this compound in complex biological matrices?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and molecular networking are employed to detect this compound in metabolomic profiles. Dynamic cluster analysis helps distinguish this compound from related compounds by identifying isotopic patterns (e.g., A + 2 elements like chlorine) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound analogs be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, media composition) or fungal strain specificity. Researchers should:

- Standardize protocols (e.g., CLSI guidelines) for MIC determinations.

- Use orthogonal assays (e.g., ATP synthesis inhibition) to confirm target engagement.

- Cross-reference data with structurally characterized analogs (e.g., Ilicicolin H vs. K) to isolate functional groups responsible for activity .

Q. What strategies are effective for heterologous expression of the this compound biosynthetic gene cluster (BGC)?

Key steps include:

- Identifying and cloning the BGC into a compatible host (e.g., Trichoderma reesei).

- Overexpressing pathway-specific transcription factors (e.g., TriliR) to activate silent clusters.

- Validating BGC activation via RT-qPCR and proteomics.

- Scaling production using optimized fermentation conditions .

Q. How can metabolic engineering enhance the yield of this compound derivatives?

Combinatorial biosynthesis approaches involve:

- Gene knockout/knock-in (e.g., deleting triliA to block Ilicicolin H production and promote Ilicicolin K formation).

- Precursor-directed biosynthesis with isotopically labeled substrates (e.g., 13C-acetate) to trace biosynthetic pathways.

- Enzymatic studies (e.g., Diels-Alderases) to modify core structures .

Q. What experimental designs address the challenge of low this compound solubility in bioactivity assays?

- Use solubilizing agents (e.g., DMSO) at non-toxic concentrations.

- Employ nanoformulations (e.g., liposomes) to improve bioavailability.

- Validate solubility limits via dynamic light scattering (DLS) and confirm activity in cell-based assays .

Q. Methodological Considerations

Q. How should researchers design studies to explore this compound’s mechanism of action beyond cytochrome Bc1 inhibition?

- Perform transcriptomic profiling (RNA-seq) on treated fungal cells to identify differentially expressed genes.

- Use in vitro enzyme inhibition assays (e.g., NADH dehydrogenase) to test off-target effects.

- Combine with chemical proteomics (e.g., activity-based protein profiling) to map interaction networks .

Q. What criteria ensure rigorous SAR analysis for this compound analogs?

- Synthesize analogs with systematic modifications (e.g., hydroxylation, methylation).

- Validate purity (>95%) via HPLC and HRMS.

- Test analogs in parallel bioassays under identical conditions.

- Apply computational modeling (e.g., molecular docking) to predict binding affinities .

Q. How can researchers reconcile conflicting biosynthetic pathway predictions for this compound?

- Compare gene cluster annotations across fungal species (e.g., Cylindrocladium vs. Trichoderma).

- Conduct isotope feeding experiments (e.g., 13C-labeled precursors) to track carbon flux.

- Use CRISPR-Cas9 to disrupt candidate genes and observe metabolite profiles .

Q. Data Presentation and Reproducibility

Q. What metadata is essential for reporting this compound bioactivity studies?

Include:

- Fungal strain identifiers (e.g., ATCC numbers).

- Growth conditions (temperature, media).

- MIC values with standard deviations.

- Positive/negative controls (e.g., fluconazole).

- Raw data (e.g., growth curves) in supplementary materials .

Q. How should structural data for novel this compound analogs be documented?

Properties

IUPAC Name |

[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSLMZYXJATICN-IRMIYARYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22738-98-3 | |

| Record name | ILICICOLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.